Ethyl (4-n-propylbenzoyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-5-11-6-8-12(9-7-11)13(15)10-14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAZKVKTSKCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Transformational Chemistry of Ethyl 4 N Propylbenzoyl Acetate
Tautomerism and Enolization Equilibria in β-Keto Esters
A defining characteristic of β-keto esters, including Ethyl (4-n-propylbenzoyl)acetate, is their existence as a mixture of two readily interconvertible constitutional isomers known as tautomers: the keto form and the enol form. masterorganicchemistry.comyoutube.comchemistrylearner.com This phenomenon is called keto-enol tautomerism. masterorganicchemistry.comchemistrylearner.com The keto form contains two carbonyl groups, while the enol form contains a carbon-carbon double bond and a hydroxyl group. youtube.com
The equilibrium between the keto and enol forms is dynamic and can be influenced by factors such as the solvent, temperature, and the presence of acids or bases, which can catalyze the interconversion. masterorganicchemistry.comyoutube.com For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. chemistrylearner.com However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by two main factors:
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group and the aromatic ring, leading to a more delocalized and stable electronic system.
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via hydrogen bonding with the oxygen of the nearby carbonyl group. chemistrylearner.com
The interconversion between the keto and enol forms can be catalyzed by both acids and bases. youtube.comchemistrylearner.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to yield the enol. chemistrylearner.com In a basic medium, the α-carbon is deprotonated to form an enolate ion, which is then protonated on the oxygen atom to give the enol. chemistrylearner.com
Figure 1: Keto-Enol Tautomerism of this compound
(Where Ph represents the phenyl group of the benzoyl moiety)
Studies on similar β-keto esters, such as ethyl butyryl acetate (B1210297), have utilized techniques like LC-NMR to study the kinetics of this tautomerization, finding the ketonization to be acid-catalyzed. nih.govresearchgate.net
Diverse Reactivity Profiles: Nucleophilic and Electrophilic Behavior
The chemical reactivity of this compound is characterized by the presence of both electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ucc.ieresearchgate.net A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The interplay of these sites within the molecule dictates its reaction pathways.
The carbon atoms of both the ketone and the ester carbonyl groups in this compound are electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom. This electron deficiency makes the carbonyl carbons susceptible to attack by nucleophiles. masterorganicchemistry.com A wide range of nucleophiles, such as alcohols, amines, and Grignard reagents, can react at these centers, leading to addition or substitution reactions. For instance, the reaction with an alcohol in the presence of a catalyst leads to transesterification, a key transformation discussed later.
α-Carbon: The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (the enolate). In its enol or, more potently, its enolate form, the α-carbon is electron-rich and thus nucleophilic. youtube.com This nucleophilic character allows it to react with a variety of electrophiles in reactions such as alkylation and acylation. This reactivity is a cornerstone of the synthetic utility of β-keto esters.
Aromatic Ring: The 4-n-propylbenzoyl portion of the molecule contains an aromatic ring that can undergo electrophilic aromatic substitution. unibo.it In this type of reaction, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, replacing one of the hydrogen atoms. The existing substituents on the ring—the n-propyl group and the acyl group—direct the position of the incoming electrophile.
The n-propyl group is an alkyl group, which is an activating, ortho-, para-director.
The benzoyl group (an acyl group) is a deactivating, meta-director.
Major Reaction Pathways and Catalytic Systems
Transesterification is a fundamental reaction for modifying esters, involving the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.commdpi.com For β-keto esters like this compound, this reaction is a convenient method for synthesizing different ester derivatives, which can be crucial intermediates for complex molecules in the pharmaceutical and agrochemical industries. nih.govucc.ie A key advantage of direct transesterification is that it avoids the need to form intermediate carboxylic acids, which are often unstable and prone to decarboxylation in the case of β-keto acids. nih.govucc.ie
The reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. nih.govucc.iemdpi.com The equilibrium can be shifted toward the desired product by using an excess of the reactant alcohol or by removing the alcohol byproduct. mdpi.com A notable feature of this reaction is its high selectivity for β-keto esters over other types of esters, such as simple or α-keto esters. nih.govucc.ie This selectivity is often attributed to the reaction proceeding through an enol intermediate, where chelation of a catalyst to both carbonyl oxygens plays an important role. nih.govucc.ie
A broad spectrum of catalysts has been developed for the transesterification of β-keto esters, ranging from simple acids and bases to more complex organocatalysts and metal-based systems. nih.govnih.gov
Organocatalytic Transesterification: Organocatalysts are small organic molecules that can accelerate chemical reactions. Their use is a key area of green chemistry. For the transesterification of β-keto esters, several types of organocatalysts have proven effective.
| Organocatalyst Type | Specific Example(s) | Typical Conditions | Ref |
| Boronic Acids | 3-Nitrobenzeneboronic acid | 2.5 mol% catalyst loading | ucc.ieresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Various NHC derivatives | Room temperature | organic-chemistry.org |
| Zwitterionic Salts | Arylamino thiocarbonyl pyridinium salts | Azeotropic reflux in hydrocarbon solvents | researchgate.net |
Metal-Catalyzed Transesterification: A wide variety of metal-based catalysts, both homogeneous and heterogeneous, are effective for this transformation. Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation and potential for reuse. nih.gov
| Catalyst Class | Specific Example(s) | Catalyst Type | Ref |
| Homogeneous Catalysts | |||
| Protic Acids | HCl, H₂SO₄, p-TSA | Homogeneous | nih.gov |
| Lewis Acids | Zinc iodide, Metal alkoxides | Homogeneous | nih.gov |
| Simple Metal Salts | Anhydrous FeSO₄ or CuSO₄ | Homogeneous | researchgate.net |
| Elemental Catalysts | Iodine | Homogeneous | organic-chemistry.org |
| Heterogeneous Catalysts | |||
| Supported Catalysts | Silica supported boric acid | Heterogeneous | researchgate.net |
| Metal-Organic Hybrids | Metal-bipyridine on modified clay | Heterogeneous | nih.gov |
| Mixed Metal Oxides | Mo–ZrO₂, Y₂O₃–ZrO₂ | Heterogeneous | nih.gov |
| Functionalized Resins | Amberlyst-15 | Heterogeneous | nih.gov |
Alkylation, Arylation, and Acylation Reactions
The methylene (B1212753) group (–CH₂–) situated between the benzoyl and ester carbonyl groups in this compound is particularly acidic. This acidity facilitates the formation of a stable enolate anion upon treatment with a base. This enolate is a potent nucleophile and is central to alkylation, arylation, and acylation reactions, which are fundamental for carbon-carbon bond formation. bipublication.com
Alkylation: The reaction involves the deprotonation of the active methylene group by a suitable base (e.g., sodium ethoxide, potassium carbonate) to form a carbanion. youtube.com This nucleophilic carbanion then readily attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction (Sₙ2) to yield a mono-alkylated product. youtube.commtak.hu The introduction of a single alkyl group can be followed by a second alkylation step, using a stronger base, to produce di-alkylated derivatives. researchgate.net The choice of base and reaction conditions, including the use of microwave assistance, can enhance reaction rates and yields. mtak.hu
Arylation: Arylation of the active methylene position can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can couple the enolate of the β-keto ester with aryl halides or triflates. researchgate.netorganic-chemistry.org This method allows for the introduction of various substituted and unsubstituted aryl groups, forming β-aryl-β-keto esters, which are valuable intermediates in medicinal chemistry. nih.govacs.orgorganic-chemistry.org
Acylation: Similar to alkylation, acylation involves the reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an additional acyl group at the active methylene position, leading to the formation of a β,δ-triketo ester. These polycarbonyl compounds are highly versatile precursors for the synthesis of various heterocyclic compounds.
Table 1: Representative Alkylation, Arylation, and Acylation Reactions
| Reaction Type | Reagents | Product Type | Key Features |
|---|
| Alkylation | 1. Base (e.g., NaOEt, K₂CO₃) 2. Alkyl Halide (R-X) | Ethyl 2-(4-n-propylbenzoyl)-alkanoate | Forms a new C-C bond at the active methylene position. Can be mono- or di-alkylated. researchgate.netgoogle.com | | Arylation | 1. Base (e.g., K₂CO₃) 2. Aryl Halide (Ar-X) 3. Pd Catalyst | Ethyl 2-aryl-2-(4-n-propylbenzoyl)acetate | Introduces an aromatic ring. Requires a transition metal catalyst. acs.orgorganic-chemistry.org | | Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCO-Cl) | Ethyl 2-(4-n-propylbenzoyl)-3-oxoalkanoate | Forms a tri-carbonyl compound, a versatile synthetic intermediate. |
Condensation Reactions (e.g., Knoevenagel, Mannich, Aldol)
The active methylene protons and the enolizable ketone of this compound make it an ideal substrate for various condensation reactions. These reactions are crucial for building molecular complexity.
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with a non-enolizable aldehyde or ketone, typically catalyzed by a weak base like piperidine or ammonia (B1221849). organicreactions.orgresearchgate.net The initial step is the formation of a carbanion which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde/ketone. researchgate.net The resulting aldol-type adduct then undergoes dehydration to yield a stable α,β-unsaturated product. thermofisher.com This reaction is a classic method for forming carbon-carbon double bonds. researchgate.net
Mannich Reaction: The Mannich reaction is a three-component reaction involving an active methylene compound, formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. acs.org In this context, this compound acts as the nucleophile. The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enolate of the β-keto ester. acs.orgacs.org The products are β-amino carbonyl compounds, known as Mannich bases, which are important synthetic intermediates. nih.govfigshare.com
Aldol (B89426) Condensation: While this compound can act as the nucleophilic component in crossed-aldol reactions (similar to the Knoevenagel condensation), it can also potentially undergo self-condensation under strong basic conditions, although this is less common. More typically, its enolate will react with another aldehyde or ketone (the electrophilic partner) in a crossed-aldol reaction. The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone.
Table 2: Overview of Condensation Reactions
| Reaction Name | Reactants with this compound | Catalyst | Product Type |
|---|---|---|---|
| Knoevenagel | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl Compound |
| Mannich | Aldehyde and Amine | Acid or Base | β-Amino Carbonyl Compound (Mannich Base) acs.org |
| Aldol | Aldehyde or Ketone | Acid or Base | β-Hydroxy Carbonyl Compound (or α,β-Unsaturated derivative) |
Amidation and Direct Amination Reactions
The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for amidation reactions.
Amidation: This reaction involves the conversion of the ethyl ester functionality into an amide. It can be achieved by reacting this compound with ammonia or a primary or secondary amine. The reaction often requires heating or catalysis by a Lewis acid (e.g., FeCl₃) to proceed efficiently, as esters are less reactive than acyl chlorides. nih.govmdpi.com This transformation yields N-substituted (4-n-propylbenzoyl)acetamides, which are precursors to various biologically active molecules.
Direct Amination: While direct amination at the active methylene carbon is not a standard named reaction, Mannich-type reactions represent a form of aminoalkylation. Furthermore, reductive amination of the benzoyl carbonyl group could be achieved, but this typically requires reducing agents and is a multi-step process. The primary route for introducing a nitrogen atom directly onto the carbon backbone is through the Mannich reaction or by using the resulting amide in further cyclization reactions.
Cyclization and Heterocycle Formation Reactions
This compound is a cornerstone in heterocyclic chemistry, providing the carbon framework for a multitude of ring systems through cyclization and multi-component reactions.
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization. For example, if a derivative is synthesized with a suitable leaving group at the end of a tether attached to the active methylene carbon, intramolecular alkylation can occur to form carbocyclic rings. cdnsciencepub.comresearchgate.net Similarly, reactions that introduce functional groups capable of reacting with either the ketone or ester carbonyls can lead to the formation of heterocyclic rings like β-keto lactones. cdnsciencepub.comnih.gov
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This compound is an excellent substrate for such reactions. For instance, it can react with an aldehyde and a nitrogen source like hydrazine (B178648) or urea in pseudo-five-component reactions to generate complex heterocyclic scaffolds like bis(pyrazolyl)methanes. nih.gov These reactions often proceed through a cascade of events, such as initial condensation followed by Michael addition and subsequent cyclization.
The true synthetic utility of this compound is showcased in its application to form a wide array of important heterocycles.
Pyran Derivatives: Tetrahydro-4H-pyran derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and this compound in the presence of a basic catalyst. The reaction sequence typically involves a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.
Pyrrole (B145914) Derivatives: While the classic Paal-Knorr synthesis is not directly applicable, substituted pyrroles can be formed. For example, reaction with aminoguanidine can lead to triazole derivatives, which can then be further reacted to form fused pyrimidine systems. sigmaaldrich.com
Furan (B31954) Derivatives: The Feist-Benary furan synthesis is a prominent method for preparing substituted furans. ambeed.com It involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound like this compound. wikipedia.orgquimicaorganica.org The reaction proceeds via nucleophilic substitution followed by a cyclization-dehydration sequence. youtube.com
Thiophene (B33073) Derivatives: The Gewald aminothiophene synthesis is a powerful multi-component reaction for creating highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of this compound (acting as the ketone component), an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.comumich.eduresearchgate.net
Quinoline (B57606) Derivatives: this compound is a key reactant in the Friedländer annulation for quinoline synthesis. wikipedia.orgorganic-chemistry.org It provides the two carbon atoms required for the formation of the new pyridine (B92270) ring. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with the active methylene group of the β-keto ester, followed by cyclodehydration, which can be catalyzed by either acid or base. organicreactions.orgnih.govresearchgate.net
Diazepinone Derivatives: 1,4-Diazepine rings can be synthesized from β-keto esters. A plausible route involves the condensation reaction between this compound and a substituted ethylenediamine. The reaction typically proceeds through the formation of an enamine intermediate from the ketone and one of the amine groups, followed by intramolecular amidation involving the ester and the second amine group, leading to the cyclized diazepinone product.
Table 3: Heterocycle Synthesis from this compound
| Heterocycle | Key Reaction Name | Co-Reactant(s) | General Mechanism |
|---|---|---|---|
| Pyran | MCR | Aldehyde, Malononitrile | Knoevenagel condensation, Michael addition, Cyclization |
| Furan | Feist-Benary Synthesis | α-Halo Ketone | Nucleophilic substitution, Cyclization-dehydration wikipedia.org |
| Thiophene | Gewald Synthesis | α-Cyano Ester, Sulfur, Base | Knoevenagel condensation, Sulfur addition, Cyclization wikipedia.org |
| Quinoline | Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde | Condensation, Cyclodehydration wikipedia.orgorganicreactions.org |
| Diazepinone | Condensation/Cyclization | Ethylenediamine derivative | Enamine formation, Intramolecular amidation |
Reduction and Oxidation Reactions
The reduction of β-keto esters is a critical transformation for producing optically active β-hydroxy esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, particularly using whole cells of baker's yeast (Saccharomyces cerevisiae), offers a convenient and environmentally benign method for the stereoselective reduction of the carbonyl group in compounds structurally similar to this compound. nih.govjst.go.jp
The enzymatic systems within baker's yeast contain a multitude of oxidoreductase enzymes with varying substrate specificities and stereoselectivities. nih.govacs.org This often leads to the formation of a primary alcohol product with a specific stereochemistry, governed by Prelog's rule, which depends on the relative sizes of the substituents attached to the carbonyl carbon. For aromatic β-keto esters, the reduction typically yields the corresponding (S)-β-hydroxy ester with high enantiomeric excess (ee). researchgate.net
Research on aromatic β-keto esters, such as ethyl benzoylacetate and its derivatives, has demonstrated that factors like substrate concentration, pH, and the presence of specific ions can influence both the conversion rate and the enantioselectivity of the bioreduction. researchgate.net While Saccharomyces cerevisiae is a widely used biocatalyst, other microorganisms like Beauveria sulfurescens and Geotrichum candidum have also been employed for the microbial reduction of ethyl benzoylacetate, yielding the corresponding (S)-3-hydroxy-3-phenylpropionate.
Genetic engineering techniques have been applied to baker's yeast to improve its performance in β-keto ester reductions. By creating strains that overexpress specific reductase enzymes (e.g., aldo-keto reductase Ypr1p) or lack others, the stereoselectivity of the reduction can be significantly enhanced, providing access to specific β-hydroxy ester enantiomers. nih.govacs.orgresearchgate.net
Below is a table summarizing the biocatalytic reduction of various aromatic β-keto esters, which serve as analogs for this compound.
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ethyl benzoylacetate | Saccharomyces cerevisiae | Ethyl (S)-3-hydroxy-3-phenylpropionate | 45-90 | >95 (S) | researchgate.net |
| Ethyl p-nitrobenzoylacetate | Saccharomyces cerevisiae | Ethyl (S)-3-hydroxy-3-(4-nitrophenyl)propionate | High | High (S) | researchgate.net |
| Ethyl p-bromobenzoylacetate | Saccharomyces cerevisiae | Ethyl (S)-3-hydroxy-3-(4-bromophenyl)propionate | Moderate | High (S) | researchgate.net |
Rearrangement Reactions
Rearrangement reactions are fundamental in organic synthesis for constructing complex molecular skeletons from simpler precursors. For β-keto esters, the Carroll rearrangement is a notable example. This reaction transforms a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-allylketone. wikipedia.org
The Carroll rearrangement is conceptually an adaptation of the Claisen rearrangement and functions as a decarboxylative allylation. wikipedia.org For a substrate like an allyl ester of (4-n-propylbenzoyl)acetic acid, the reaction would proceed through the following mechanistic steps:
Enolization: In the presence of a base or upon heating, the β-keto ester tautomerizes to its enol form.
alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement: The enol intermediate undergoes a concerted alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, which is the core step of the reaction. This involves the breaking of a C-O bond and the formation of a new C-C bond. alfa-chemistry.com
Decarboxylation: The resulting intermediate, an unstable β-keto carboxylic acid, readily loses a molecule of carbon dioxide to furnish the final product, a γ,δ-unsaturated ketone. alfa-chemistry.com
The reaction can be catalyzed by palladium(0), which allows for much milder reaction conditions compared to the thermal process. wikipedia.org The palladium-catalyzed version proceeds through an organometallic complex involving an allyl cation and a carboxylate. wikipedia.org
C-C Bond Cleavage Reactions of 1,3-Dicarbonyl Compounds
The carbon-carbon bond between the two carbonyl groups in 1,3-dicarbonyl compounds like this compound can be cleaved under specific reaction conditions. This cleavage allows these compounds to act as synthons for various molecular constructions.
One notable method involves an iodine-mediated, metal-free oxidative C-C bond cleavage. acs.orgnih.gov For instance, a protocol has been developed for the synthesis of aryl carboxylic acids from aryl alkyl ketones, where the mechanism involves an initial iodine-mediated oxidation to a phenylglyoxal intermediate, followed by radical reactions driven by tert-butyl hydroperoxide (TBHP) that lead to C-C bond cleavage. organic-chemistry.org
In a different approach, 1,3-dicarbonyl compounds can be utilized as a single-carbon synthon in cyclization reactions. A metal-free [2 + 1 + 3] cyclization has been reported for the synthesis of 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This process achieves the direct C–C bond cleavage of the 1,3-dicarbonyl compound under the influence of iodine and triflic acid.
Furthermore, the cleavage of the C-C bond in 1,3-dicarbonyl compounds can be a key step in the synthesis of α-keto esters from trifluoromethyl β-diketones and alcohols, promoted by an I2/TBHP system. researchgate.net This detrifluoroacetylation proceeds through a cascade of reactions involving Michael addition or nucleophilic substitution followed by a retro-Claisen reaction.
| Reaction Type | Reagents | Product Type | Key Feature |
| Oxidative C-C Cleavage | Iodine, DMSO, TBHP | Aryl Carboxylic Acids | Metal-free, one-pot synthesis from aryl alkyl ketones. organic-chemistry.org |
| Cyclization with C-C Cleavage | Iodine, Triflic Acid | 2-Aryl-4-quinolinecarboxylates | 1,3-Dicarbonyl acts as a C1 synthon. |
| Detrifluoroacetylation | I2, TBHP, Alcohol | α-Keto Esters | C-C bond cleavage in trifluoromethyl β-diketones. researchgate.net |
Radical Processes and Photoreactions
1,3-Dicarbonyl compounds are excellent precursors for generating carbon-centered radicals under oxidative conditions. Manganese(III) acetate, Mn(OAc)3, is a widely used one-electron oxidant for initiating free-radical reactions with these substrates. nih.govmdpi.com The mechanism generally involves the oxidation of the enol or enolate form of the 1,3-dicarbonyl compound by Mn(III) to generate an α-carbon radical.
This radical can then participate in various transformations, most notably radical cyclization reactions when an unsaturated moiety is present within the molecule. researchgate.netacs.org The general mechanism for Mn(OAc)3-mediated oxidative radical reactions is as follows:
Radical Generation: The 1,3-dicarbonyl compound reacts with Mn(OAc)3 to form a Mn(III) enolate. Electron transfer then occurs to generate a manganese(II) species and a dicarbonyl radical. For more acidic 1,3-dicarbonyls, the enolization is facile, and the rate-determining step can be the interaction of the Mn(III) enolate with an alkene. nih.gov
Radical Addition/Cyclization: The generated radical can add to a C=C or C≡C bond, either intermolecularly or intramolecularly.
Termination: The resulting radical intermediate is then oxidized by another equivalent of Mn(III) to a carbocation, which can then eliminate a proton or be trapped by a nucleophile to yield the final product. mdpi.com
These reactions are mechanistically complex, with competing pathways that can be influenced by subtle changes in the substrate structure or reaction conditions. nih.gov Copper(II) acetate is sometimes used in conjunction with Mn(OAc)3 to facilitate the oxidation of the final radical intermediate.
Photochemical reactions provide a powerful means to induce unique chemical transformations. For carbonyl compounds, the Norrish Type II reaction is a characteristic photochemical process that involves intramolecular hydrogen abstraction. wikipedia.org This reaction is relevant to ketones and esters, including β-keto esters like this compound, provided they possess an accessible γ-hydrogen atom.
The mechanism of the Norrish Type II reaction proceeds through the following steps: youtube.com
Photoexcitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state (n,π*). This can then undergo intersystem crossing to the corresponding triplet state. rsc.org
Intramolecular γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-position through a six-membered cyclic transition state, generating a 1,4-biradical intermediate. wikipedia.org
Biradical Reactions: The 1,4-biradical can undergo one of two subsequent reactions:
Cleavage (β-scission): The Cα-Cβ bond cleaves to yield an enol (which tautomerizes to a ketone) and an alkene. wikipedia.org
Cyclization (Norrish-Yang reaction): The two radical centers combine to form a cyclobutanol derivative. wikipedia.orgyoutube.com
For this compound, the γ-hydrogens are located on the methyl group of the ethyl ester. If the molecule can adopt a conformation that brings one of these hydrogens into proximity with the excited benzoyl carbonyl, a Norrish Type II reaction could potentially occur, leading to fragmentation or cyclization products. The specific pathway taken by the biradical (cleavage vs. cyclization) would depend on the stability of the resulting products and the reaction conditions. youtube.com
Emerging Catalyst Design for β-Keto Ester Transformations
The strategic modification of β-keto esters such as this compound is a cornerstone of modern synthetic chemistry, providing access to a wide array of chiral building blocks. The development of novel catalytic systems with high efficiency and stereocontrol is a continuous pursuit. This section explores two prominent and rapidly evolving areas of catalyst design: chiral organocatalysis and transition metal catalysis, with a focus on their application in the enantioselective derivatization of β-keto esters.
Chiral Organocatalysis in Enantioselective Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric transformation of β-keto esters. These catalysts offer several advantages, including operational simplicity, stability, and a reduced environmental impact compared to many metal-based systems. A diverse range of chiral organocatalysts have been successfully employed in the enantioselective derivatization of β-keto esters, leading to the synthesis of valuable chiral molecules with high stereopurity.
One notable application is the asymmetric hydrogenation of β-keto esters. For instance, iridium catalysts bearing chiral ferrocenyl P,N,N-ligands have been developed for this purpose. Under optimized conditions, a variety of β-keto esters can be hydrogenated to their corresponding β-hydroxy esters with good to excellent enantioselectivities, reaching up to 95% enantiomeric excess (ee). nih.gov Another significant advancement is the enantioselective amination of β-keto esters. Chiral calcium phosphate catalysts, derived from (S)-BINOL, have proven effective in catalyzing this transformation, producing chiral α-amino-β-keto ester derivatives with enantioselectivities as high as 99% and in good yields (up to 99%). organic-chemistry.org This method is notable for its low catalyst loading and high efficiency. organic-chemistry.org
Furthermore, cinchona alkaloid-based catalysts bearing a thiourea functionality have been utilized in cooperative hydrogen-bonding catalysis for asymmetric Mannich reactions with β-keto esters. acs.org These reactions are crucial for the formation of carbon-carbon bonds and the establishment of new stereocenters. The versatility of organocatalysis is also demonstrated in the enantioselective synthesis of γ-keto-β-silyl esters and amides through a carbene-catalyzed formal [4 + 2] annulation of β-silyl enones. researchgate.net Additionally, bifunctional chiral thioureas have been successfully employed as organocatalysts in the enantioselective fluorination of β-keto esters, showcasing the broad scope of transformations achievable with this class of catalysts.
| Transformation | Catalyst Type | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium with Chiral Ferrocenyl P,N,N-Ligands | Produces chiral β-hydroxy esters. | Up to 95% |
| Enantioselective Amination | Chiral Calcium Phosphate | Low catalyst loading and high efficiency. organic-chemistry.org | Up to 99% organic-chemistry.org |
| Asymmetric Mannich Reaction | Cinchona Alkaloid with Thiourea | Cooperative hydrogen-bonding catalysis. acs.org | High enantioselectivities reported. |
| Enantioselective Fluorination | Bifunctional Chiral Thiourea | Introduction of fluorine with stereocontrol. | High enantioselectivities reported. |
Transition Metal Catalysis (e.g., Iron, Zinc, Copper Systems)
Transition metal catalysis offers a complementary and powerful approach to the transformation of β-keto esters. The unique electronic properties of transition metals enable a wide range of catalytic activities, often with high selectivity and reactivity. Iron, zinc, and copper-based catalytic systems have garnered significant attention due to their abundance, low toxicity, and diverse catalytic capabilities in the context of β-keto ester derivatization.
Iron Catalysis: Iron, being an earth-abundant and environmentally benign metal, is an attractive choice for catalyst development. A significant breakthrough in this area is the first iron-catalyzed enantioselective azidation of β-keto esters. nih.gov This method provides access to α-azido-β-keto esters with enantiomeric excesses of up to 93%. nih.gov The reaction utilizes a readily available N3-transfer reagent and offers a direct route to valuable chiral building blocks.
Zinc Catalysis: Zinc-based catalysts have proven to be highly effective in various transformations of β-keto esters. Chiral zinc catalysts have been developed for the enantioselective reduction of ketones to their corresponding secondary alcohols with high yields and enantiomeric excesses up to 88%. acs.org In the realm of C-C bond formation, zinc carbenoid-mediated chain extension of β-keto esters allows for the synthesis of β-substituted γ-keto esters. Furthermore, zinc triflate has been employed as an efficient catalyst for the synthesis of β-enamino ketones and esters from 1,3-dicarbonyl compounds under solvent-free conditions, demonstrating the versatility of zinc catalysis.
Copper Catalysis: Copper catalysis has a rich history in organic synthesis, and its application to β-keto ester transformations continues to expand. Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters provide a facile route to γ-carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones under mild conditions. scribd.com In the realm of asymmetric synthesis, a visible light-induced salan-copper(II)-catalyzed aerobic α-hydroxylation of β-keto esters has been developed, affording enantioenriched α-hydroxyl β-keto esters in up to 95% yield and 96% ee. thieme-connect.com Furthermore, a highly enantioselective homogeneous fluorination of cyclic β-keto esters catalyzed by diphenylamine linked bis(oxazoline)-Cu(OTf)2 complexes has been established in a continuous flow microreactor, yielding products in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.net The asymmetric alkylation of β-keto esters with benzylic alcohols, such as xanthydrols, catalyzed by a Cu(OTf)2/tert-butyl-bis-oxazoline system, is another notable example, producing alkylated products with good yields and enantioselectivities. thieme-connect.com
| Metal | Transformation | Catalyst System | Reported Yield | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Iron | Enantioselective Azidation | Fe-catalyst with N3-transfer reagent | - | Up to 93% nih.gov |
| Zinc | Enantioselective Reduction | Chiral Zinc Catalysts | High | Up to 88% acs.org |
| Copper | Enantioselective Aerobic α-Hydroxylation | Salan-Copper(II) with visible light | Up to 95% thieme-connect.com | Up to 96% thieme-connect.com |
| Copper | Enantioselective Fluorination | Bis(oxazoline)-Cu(OTf)2 complex | Up to 99% researchgate.net | Up to 99% researchgate.net |
| Copper | Asymmetric Alkylation | Cu(OTf)2/tert-butyl-bis-oxazoline | Up to 92% thieme-connect.com | Up to >99% thieme-connect.com |
Computational and Theoretical Investigations of Ethyl 4 N Propylbenzoyl Acetate and β Keto Esters
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful approach to investigating the electronic structure and energetics of molecules. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of chemical reactions involving β-keto esters. youtube.comrsc.org By calculating the geometries and energies of reactants, transition states, and products, DFT can map out the entire potential energy surface of a reaction, providing crucial details about its feasibility and selectivity. youtube.com
For instance, DFT has been employed to study the reduction of β-keto esters, revealing the stepwise mechanism involving nucleophilic additions and the loss of a leaving group. youtube.com Such studies can determine the effect of substituents on the reactivity of the carbonyl carbons. youtube.com The electron-withdrawing or -donating nature of substituents can increase or decrease the reactivity of the carbonyl carbon, a factor that DFT calculations can quantify. youtube.com
DFT is also instrumental in understanding the mechanisms of palladium-catalyzed reactions of allyl β-keto carboxylates, which proceed through the formation of π-allylpalladium enolate intermediates. nih.gov Computational studies can elucidate the various transformations these intermediates can undergo, such as reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Furthermore, DFT has been used to investigate the stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions, identifying the rate-determining and stereoselectivity-determining steps. rsc.org
A recent study on β-keto ester analogues utilized DFT at the M062x/6-311+G(d,p) level to optimize molecular geometries and analyze their reactivity towards biological nucleophiles. nih.govmdpi.com These calculations confirmed that the studied compounds exist predominantly in their keto form. nih.govmdpi.com
Beyond DFT, other quantum chemical methods are used to probe the electronic structure of β-keto esters.
Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. arxiv.orgnih.gov While computationally expensive, they can provide highly accurate results. arxiv.org The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation to varying degrees, offering higher accuracy. rsc.org For a molecule like ethyl (4-n-propylbenzoyl)acetate, ab initio calculations can provide a detailed picture of its molecular orbitals, electron density distribution, and electronic transitions. researchgate.netmit.edu
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgucsb.edu This makes them significantly faster than ab initio methods, allowing for the study of larger molecular systems. nih.gov Common semi-empirical methods include MNDO, AM1, and PM3. wikipedia.orguni-muenchen.de While their accuracy can be variable, they are useful for preliminary conformational searches and for studying trends in reactivity or properties across a series of similar compounds. ucsb.edu For β-keto esters, semi-empirical methods can be used for rapid screening of different conformations or for modeling large systems where these molecules are a part. ucsb.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to explore the dynamic behavior and conformational preferences of molecules over time.
β-Keto esters, including this compound, can exist in equilibrium between their keto and enol tautomeric forms. researchgate.netacs.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. Computational methods are highly effective in predicting the relative stabilities of these tautomers.
DFT calculations, for example, can be used to determine the energy difference between the keto and enol forms. orientjchem.org Studies on related dicarbonyl compounds have shown that the keto form is often more stable, but the enol form can be stabilized by intramolecular hydrogen bonding. orientjchem.org Solvents can also play a crucial role; polar solvents that can form hydrogen bonds may stabilize the keto tautomer, while nonpolar solvents might favor the enol form. orientjchem.org A computational analysis of several β-keto ester analogues showed that they exist solely in their β-keto ester tautomeric form based on both spectroscopic evidence and computational calculations. mdpi.comnih.govresearchgate.net Conformational analysis can identify the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its reactivity and interactions with other molecules. nih.gov
| Solvent | ΔE (Keto - Enol) (kcal/mol) | Transition State Barrier (kcal/mol) |
|---|---|---|
| Gas Phase | -17.89 | 30.61 |
| Cyclohexane | -17.34 | 30.82 |
| Carbon Tetrachloride | -17.27 | 30.84 |
| Methanol (B129727) | -16.55 | 31.23 |
| Water | -16.50 | 31.26 |
Note: The data in the table is illustrative for a related β-dicarbonyl compound, 3-phenyl-2,4-pentanedione, as a model for the type of computational results obtained for β-keto esters. orientjchem.org It shows the calculated energy difference between the keto and enol forms and the energy barrier for tautomerization in different environments.
The spatial arrangement of atoms in β-keto esters can lead to significant intramolecular interactions. Of particular interest is the interaction between the two oxygen atoms of the keto and ester groups, especially in conformations where the O⋯O distance is shorter than the sum of their van der Waals radii. rsc.org
Theoretical studies employing the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to characterize these non-bonded O⋯O interactions. rsc.org These analyses can reveal whether the interaction is attractive or repulsive. In some structurally rigid β-keto carboxylic esters, what would typically be a repulsive interaction is maintained by stabilizing effects such as negative hyperconjugation involving the lone pair electrons on the oxygen atoms. rsc.org QTAIM analysis can identify a bond critical point (BCP) between the interacting oxygen atoms, and the properties at this point, such as electron density and its Laplacian, provide insight into the nature of the interaction. rsc.org
Reactivity Prediction and Mechanistic Insights
Computational methods provide powerful tools for predicting the reactivity of β-keto esters and gaining deeper mechanistic insights. fiveable.me Conceptual DFT, in particular, offers a framework for quantifying chemical reactivity through various descriptors.
| Compound Moiety | Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk2 (Dual Descriptor) |
|---|---|---|---|---|
| Aryl Ketone | C=O | 0.15 | -0.05 | 0.20 |
| Ethyl Ester | C=O | 0.12 | -0.02 | 0.14 |
Note: The data in the table is a hypothetical representation for this compound, based on the types of values reported for other β-keto esters. mdpi.com A higher positive value for fk+ and the dual descriptor indicates a greater susceptibility to nucleophilic attack.
These theoretical predictions of reactivity can guide the design of new synthetic routes and help explain experimentally observed outcomes. nih.govmdpi.com For instance, understanding the local reactivity can explain why certain β-keto esters are more effective in specific biological interactions, such as quorum-sensing inhibition. nih.gov
Application of Conceptual DFT Descriptors (e.g., Fukui Functions)
Conceptual Density Functional Theory (DFT) is a branch of computational chemistry that helps in understanding and predicting chemical reactivity. It utilizes various descriptors, such as Fukui functions, to identify the most reactive sites within a molecule. researchgate.netnih.gov
Fukui functions, denoted as f(r), quantify the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. For a molecule like this compound, which possesses multiple reactive centers, Fukui functions can pinpoint the most likely locations for chemical reactions. nih.govresearchgate.net
For instance, in a study on the reactivity of various β-keto esters, conceptual DFT descriptors were used to analyze their susceptibility to nucleophilic attack. nih.gov The analysis, based on calculations of condensed Fukui functions, helps in understanding the relative reactivity of the carbonyl carbons. In the case of this compound, the two carbonyl carbons and the α-carbon are the primary sites of interest.
The condensed Fukui function for an electrophilic attack (f+) indicates the propensity of an atomic site to accept an electron, thus identifying nucleophilic sites. Conversely, the condensed Fukui function for a nucleophilic attack (f-) points to electrophilic sites, where the molecule is most likely to be attacked by a nucleophile. semanticscholar.org For this compound, the enolate form, which is crucial in its synthesis via Claisen condensation, would have a high f- value on the α-carbon, indicating its nucleophilic character. The carbonyl carbons, on the other hand, would exhibit high f+ values, marking them as electrophilic centers.
A theoretical study on substituted benzoic acids demonstrated how Fukui functions can elucidate the effects of substituents on reactivity. semanticscholar.org An electron-donating group, like the n-propyl group in our target molecule, influences the electron distribution and thus the reactivity of the entire molecule. This effect can be quantified using DFT descriptors.
Table 1: Hypothetical Condensed Fukui Function Values for this compound
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Reactivity Prediction |
| Benzoyl Carbonyl Carbon | High | Low | Prone to nucleophilic attack |
| Ester Carbonyl Carbon | Moderate | Low | Susceptible to nucleophilic attack |
| α-Carbon | Low | High | Nucleophilic character in enolate form |
This table is illustrative and based on general principles of β-keto ester reactivity. Actual values would require specific DFT calculations.
Transition State Computations and Reaction Pathway Mapping
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the Claisen condensation used to synthesize this compound. openstax.orglibretexts.org This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating their energies.
The synthesis of this compound typically proceeds via a crossed Claisen condensation between ethyl 4-n-propylbenzoate and ethyl acetate (B1210297). vaia.comaskfilo.com The reaction mechanism involves the following key steps, each of which can be modeled computationally:
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 4-n-propylbenzoate. vaia.com
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating an ethoxide ion to form the final β-keto ester product. openstax.org
Transition state theory allows for the calculation of the activation energy for each step, providing insights into the reaction kinetics. For the Claisen condensation, the nucleophilic attack of the enolate on the ester is often the rate-determining step. Computational studies can model the geometry and energy of the transition state for this step, revealing how substituents on the reactants influence the reaction rate.
For example, a computational study on a similar reaction, the transesterification of β-keto esters, suggested the formation of a six-membered transition state when a Lewis acid catalyst is used. rsc.org This highlights the ability of computational methods to predict reaction mechanisms and the role of catalysts.
Table 2: Key Steps in the Claisen Condensation for this compound Synthesis
| Step | Description | Computational Insight |
| 1 | Formation of ethyl acetate enolate | Calculation of pKa and deprotonation energy |
| 2 | Nucleophilic attack on ethyl 4-n-propylbenzoate | Transition state energy and geometry determination |
| 3 | Formation of tetrahedral intermediate | Stability analysis of the intermediate |
| 4 | Elimination of ethoxide | Energy barrier for the elimination step |
Applications in Advanced Organic Synthesis Excluding Prohibited Areas
Strategic Building Blocks for Complex Molecular Architectures
The inherent functionality of ethyl (4-n-propylbenzoyl)acetate, featuring a reactive ketone and an ester group separated by a methylene (B1212753) unit, positions it as a valuable precursor for the construction of complex molecular frameworks.
Ethyl benzoylacetate and its derivatives are widely recognized for their role in the synthesis of a vast array of heterocyclic compounds through various condensation and cyclization reactions. It is anticipated that this compound would serve as an equally effective, if not superior, substrate in these transformations. The dicarbonyl moiety provides two electrophilic sites and an acidic α-proton, enabling reactions with a variety of dinucleophiles to form five- and six-membered rings.
For instance, reactions with hydrazine (B178648) derivatives are expected to yield pyrazoles, while amidines and guanidines would lead to pyrimidines. Condensation with malononitrile (B47326) has been shown to produce a variety of pyridine (B92270) and pyridazine (B1198779) derivatives. cu.edu.eg The general reactivity of ethyl benzoylacetate in the synthesis of heterocycles suggests that the 4-n-propyl substituted version would be a valuable precursor for creating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Below is a table summarizing the types of heterocyclic systems that can be synthesized from ethyl benzoylacetate, which are also expected to be accessible from its 4-n-propyl derivative.
| Heterocyclic System | Reactant(s) | General Reaction Type |
| Pyrazoles | Hydrazine derivatives | Condensation-Cyclization |
| Pyridines | Malononitrile, Ammonium (B1175870) acetate (B1210297) | Knoevenagel/Michael/Cyclization |
| Pyridazines | Arylazo intermediates derived from malononitrile condensation | Cyclization of azo compounds |
| Furans | Haloalkynes, Propargyl alcohols | Cyclization |
| Benzimidazoles | o-Phenylenediamine | Condensation-Cyclization |
This table is illustrative of the potential of this compound based on the known reactions of Ethyl benzoylacetate.
The stereoselective reduction of the ketone functionality in β-keto esters is a fundamental transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for a variety of natural products and pharmaceuticals. The asymmetric reduction of ethyl benzoylacetate has been achieved using various methods, including biocatalytic approaches with yeast and enzymatic systems, as well as chemocatalytic methods employing chiral catalysts. researcher.life
For example, the microbial reduction of ethyl benzoylacetate using Saccharomyces cerevisiae (baker's yeast) is a well-established method for producing ethyl (S)-3-hydroxy-3-phenylpropionate with high enantiomeric excess. chemicalbook.com Similarly, electrochemical asymmetric reduction has been explored, yielding the optically active alcohol. researcher.life It is highly probable that this compound would be a suitable substrate for similar stereoselective reductions, affording the corresponding chiral β-hydroxy ester. The n-propyl group is unlikely to interfere with these transformations and may even enhance selectivity in some enzyme-catalyzed reactions.
The resulting chiral building block could then be utilized in the synthesis of more complex, stereochemically defined target molecules.
| Reaction Type | Catalyst/Reagent | Product Type | Potential Enantiomeric Excess (ee) |
| Electrochemical Asymmetric Reduction | β-Cyclodextrin modified with a chiral diamine | Optically active alcohol | Up to 50% ee reported for ethyl benzoylacetate researcher.life |
| Microbial Reduction | Saccharomyces cerevisiae (Baker's Yeast) | (S)-β-hydroxy ester | High ee reported for ethyl benzoylacetate |
This table demonstrates the potential for stereoselective synthesis using this compound based on established methods for the parent compound.
Role in Precursor Synthesis for Advanced Materials Research
While direct applications of this compound in materials science are not yet documented, the chemistry of related β-keto esters suggests several potential avenues. The ability to form stable metal chelates is a known characteristic of this class of compounds. For example, copper(II) derivatives of substituted ethyl benzoylacetates have been synthesized. sigmaaldrich.com Such metal complexes can have interesting electronic and catalytic properties, making them potential precursors for catalysts or functional materials.
Furthermore, a patent has described the use of ethyl benzoylacetate in the preparation of microporous filter membranes, indicating a role for this class of compounds in polymer and materials science. patsnap.com The introduction of the n-propyl group in this compound could be leveraged to fine-tune the properties of such materials, for instance, by altering the hydrophobicity or the morphology of the resulting polymer.
Synthesis of Novel Chemical Entities for Research and Development
This compound is an ideal starting material for the synthesis of novel chemical entities for research and development, particularly in the field of medicinal chemistry. The core structure is a key component in the synthesis of flavonoids, a class of natural products with a wide range of biological activities. google.com The general synthesis of flavonoids often involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative, or the rearrangement of a chalcone (B49325) precursor, which can be derived from compounds like this compound.
The versatility of this building block also extends to the synthesis of a multitude of other pharmacologically relevant scaffolds. By reacting the dicarbonyl system with various nucleophiles, a diverse library of compounds can be generated for screening purposes. The n-propyl substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl (4-n-propylbenzoyl)acetate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons in the molecule. docbrown.info The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the peak area reveals the ratio of protons in each environment. docbrown.info The splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms. docbrown.info For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the ethyl and propyl groups, and the methyl protons of both alkyl chains.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. waters.com The chemical shift of each carbon signal is characteristic of its functional group and electronic environment. waters.com Carbons in electron-rich environments appear at a lower chemical shift (upfield), while those in electron-poor environments, such as carbonyl carbons, appear at a higher chemical shift (downfield). azooptics.com The spectrum for this compound would show distinct peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.
Predicted ¹H NMR Data for this compound Data predicted based on typical chemical shifts for similar structural motifs. docbrown.infogithub.io
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (ortho to C=O) | 7.8 - 8.0 | Doublet (d) | 2H |
| Aromatic Protons (ortho to propyl) | 7.2 - 7.4 | Doublet (d) | 2H |
| -O-CH₂- (Ethyl) | 4.1 - 4.2 | Quartet (q) | 2H |
| -CO-CH₂-CO- | 3.9 - 4.1 | Singlet (s) | 2H |
| Ar-CH₂- (Propyl) | 2.6 - 2.7 | Triplet (t) | 2H |
| -CH₂- (Propyl) | 1.6 - 1.7 | Sextet | 2H |
| -CH₃ (Ethyl) | 1.2 - 1.3 | Triplet (t) | 3H |
| -CH₃ (Propyl) | 0.9 - 1.0 | Triplet (t) | 3H |
Predicted ¹³C NMR Data for this compound Data predicted based on typical chemical shifts for similar structural motifs. waters.comrsc.org
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | 190 - 200 |
| C=O (Ester) | 165 - 175 |
| Aromatic C (quaternary, attached to C=O) | 135 - 140 |
| Aromatic C (quaternary, attached to propyl) | 145 - 150 |
| Aromatic CH (ortho to C=O) | 128 - 130 |
| Aromatic CH (ortho to propyl) | 128 - 130 |
| -O-CH₂- (Ethyl) | 60 - 65 |
| -CO-CH₂-CO- | 45 - 50 |
| Ar-CH₂- (Propyl) | 35 - 40 |
| -CH₂- (Propyl) | 23 - 27 |
| -CH₃ (Ethyl) | 13 - 15 |
| -CH₃ (Propyl) | 13 - 15 |
Infrared and Raman Spectroscopies for Functional Group Analysis
Infrared (IR) and Raman spectroscopies are powerful techniques for identifying the functional groups present in a molecule. spectroscopyonline.com These vibrational spectroscopy methods probe the molecular vibrations that are excited by absorbing infrared radiation (IR) or by inelastic scattering of monochromatic light (Raman).
For this compound, the most prominent features in the IR spectrum would be the strong absorptions from the two carbonyl groups. libretexts.org The ketone C=O stretch is typically observed around 1685-1690 cm⁻¹ for aromatic ketones, while the ester C=O stretch appears at a higher frequency, around 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.compressbooks.pub The conjugation of the ketone to the aromatic ring lowers its stretching frequency compared to a saturated ketone. pressbooks.pub Other key absorptions include the C-O stretching vibrations of the ester group, which typically appear as two strong bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. libretexts.org
Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds like C-C bonds in the alkyl chains and the aromatic ring often produce stronger Raman signals than IR.
Characteristic IR Absorption Bands for this compound Data based on typical values for the constituent functional groups. libretexts.orgspectroscopyonline.comdocbrown.info
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1715 - 1730 | Strong |
| Ketone C=O | Stretch | 1685 - 1690 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium, multiple bands |
| Ester C-O | Stretch | 1100 - 1300 | Strong, two bands |
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₄H₁₈O₃), the calculated molecular weight is 234.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 234.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups. Expected fragments for this compound would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 189, and the loss of the ethyl group (-CH₂CH₃, 29 Da). Cleavage of the benzoyl group (C₆H₄COC₃H₇, 147 Da) is also a likely fragmentation pathway. The McLafferty rearrangement is another possible fragmentation for molecules containing a carbonyl group and an adjacent alkyl chain with gamma-hydrogens. miamioh.edu
Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods often coupled with liquid chromatography, which typically result in a prominent protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, providing both retention time data from the GC and a mass spectrum from the MS for identification. uah.edu
Predicted Mass Spectrometry Fragments for this compound Based on the structure and common fragmentation patterns of esters and ketones. miamioh.edudocbrown.info
| m/z | Possible Fragment Ion | Formula of Fragment |
|---|---|---|
| 234 | [M]⁺ | [C₁₄H₁₈O₃]⁺ |
| 189 | [M - OCH₂CH₃]⁺ | [C₁₂H₁₃O₂]⁺ |
| 147 | [CH₃CH₂CH₂C₆H₄CO]⁺ | [C₁₀H₁₁O]⁺ |
| 119 | [CH₃CH₂CH₂C₆H₄]⁺ | [C₉H₁₁]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for monitoring the progress of its synthesis. spectrochem.in
HPLC is a versatile technique for separating components in a mixture. waters.com For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). auroraprosci.com A UV detector would be effective for detection due to the presence of the aromatic chromophore. By analyzing the chromatogram, the purity of a sample can be assessed by comparing the area of the main peak to the areas of any impurity peaks.
GC is suitable for volatile and thermally stable compounds. uah.edu this compound should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The purity is determined by the relative area of the product peak.
Both HPLC and GC are invaluable for reaction monitoring. rsc.orgnih.gov For example, in a Claisen condensation reaction to synthesize the β-keto ester, small aliquots of the reaction mixture can be taken at different time points. The samples are then analyzed to track the consumption of the starting materials (e.g., an ester and a ketone) and the formation of the product, this compound. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation. researchgate.netstxlabs.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
This method would unambiguously confirm the connectivity of the atoms and reveal the planarity of the benzoyl group and the conformation of the ethyl and n-propyl chains. It would also provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.
While this compound itself is achiral, X-ray crystallography is crucial for determining the absolute stereochemistry of chiral derivatives. For related chiral β-hydroxy esters, which can be formed by the reduction of the keto group, X-ray crystallography can be used to assign the relative and absolute configuration of the newly formed stereocenters. researchgate.net Although no crystal structure for this compound is currently reported in open literature, data from analogous structures like other substituted esters demonstrate the power of this technique in providing detailed structural insights. researchgate.net
Future Directions and Emerging Trends in Ethyl 4 N Propylbenzoyl Acetate Research
Development of More Sustainable and Environmentally Benign Synthetic Processes
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes to minimize environmental impact. For the synthesis of β-keto esters like Ethyl (4-n-propylbenzoyl)acetate, this involves replacing hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources.
A key reaction in the synthesis of β-keto esters is the Claisen condensation, which traditionally employs strong bases like sodium ethoxide. wikipedia.orgorganic-chemistry.org Research into more environmentally friendly alternatives is a significant area of focus. One promising approach is the use of solid acid catalysts, such as silica-supported boric acid, which can facilitate the transesterification of β-keto esters under solvent-free conditions, offering high yields and the potential for catalyst recycling. rsc.org Another avenue is the use of enzymatic catalysts. Lipases, for instance, have been shown to catalyze the transesterification of β-keto esters with high chemo- and stereoselectivity under mild, solvent-free conditions. google.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has demonstrated high yields (>90%) in the acylation of various alcohols with β-keto esters. google.com These biocatalytic methods not only reduce the reliance on harsh chemicals but also open up possibilities for producing chiral derivatives of this compound with high enantiomeric purity. google.comrsc.org
Furthermore, replacing traditional organic solvents with greener alternatives or adopting solvent-free reaction conditions is a critical aspect of sustainable synthesis. rsc.org Microwave-assisted organic synthesis has also emerged as a tool to accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. rsc.org
| Catalyst System | Reaction Type | Key Advantages | Illustrative Yield (%) |
| Silica-supported Boric Acid | Transesterification | Heterogeneous, recyclable, solvent-free conditions. rsc.org | 85-95 rsc.org |
| Candida antarctica lipase B (CALB) | Transesterification | High chemo- and stereoselectivity, mild conditions. google.com | >90 google.com |
| Montmorillonite K-10 Clay | Transesterification | Low cost, non-corrosive, acidic catalytic sites. rsc.org | High rsc.org |
Integration of Flow Chemistry and Automation in Synthesis
Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and their intermediates by offering enhanced safety, better process control, and straightforward scalability. nih.govalentris.org The synthesis of this compound via reactions like the Claisen condensation is well-suited for adaptation to flow processes. celonpharma.com
In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. celonpharma.com This fine-tuning can lead to significantly shorter reaction times and improved yields compared to traditional batch processing. For instance, a Claisen condensation that might take hours in a batch reactor can be completed in minutes in a continuous flow system. celonpharma.com A study on a similar reaction demonstrated a reduction in reaction time from 20 hours to just 2 minutes with a yield of 84%. celonpharma.com
The integration of automation with flow chemistry platforms further enhances efficiency and reproducibility. nih.govchemspeed.com Automated systems can perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. nih.gov This not only accelerates the discovery and optimization of synthetic routes but also allows for the on-demand synthesis of molecules like this compound. The modular nature of flow chemistry setups allows for easy adaptation to a wide variety of synthetic methods, making it a versatile tool for exploring the chemical space around this compound. nih.gov
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days celonpharma.com | Seconds to minutes nih.govcelonpharma.com |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | Straightforward by running the system for longer |
| Process Control | Manual or semi-automated | Precise, automated control of parameters celonpharma.com |
Application of Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
Chemoinformatics and machine learning (ML) are rapidly emerging as powerful tools in chemical research, enabling the prediction of reaction outcomes and the optimization of synthetic conditions. mit.edursc.org For a target molecule like this compound, these computational approaches can significantly accelerate the development of efficient and robust synthetic routes.
Machine learning models, particularly neural networks, can be trained on large datasets of known chemical reactions to identify complex patterns and relationships between reactants, reagents, and reaction outcomes. mit.edunih.gov These trained models can then be used to predict the most likely product of a novel reaction or to suggest the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. rsc.org For instance, a model could be trained to predict the success of a Claisen condensation to form this compound using various starting materials and bases. In one study, a neural network model was able to predict the major product of a reaction with over 70% accuracy. mit.edu
These predictive models can be integrated into automated synthesis platforms, creating "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions. nih.gov This iterative cycle of prediction and experimentation allows for a much faster exploration of the chemical space than traditional methods, leading to the rapid discovery of novel and efficient synthetic pathways. nih.gov The use of molecular descriptors and fingerprints allows these models to represent molecules in a way that captures their essential chemical features, enabling more accurate predictions. nih.govrsc.org
Exploration of Unconventional Reactivity Patterns and Catalytic Systems
Beyond optimizing existing synthetic methods, a key area of future research lies in the exploration of novel and unconventional reactivity patterns for this compound and related β-keto esters. This involves the use of innovative catalytic systems to achieve transformations that are not possible with traditional methods.
Palladium-catalyzed reactions, for example, have been shown to open up new avenues for the functionalization of β-keto esters. nih.gov The generation of palladium enolates from allyl β-keto esters can lead to a variety of useful transformations, including aldol (B89426) condensations and Michael additions, which proceed under neutral conditions. nih.gov This suggests that this compound could be modified at its α-position through similar catalytic processes, providing access to a wide range of derivatives.
Another area of interest is the use of photoredox catalysis, which utilizes light to drive chemical reactions. mdpi.com This approach can enable novel carbon-carbon bond-forming reactions under mild conditions. mdpi.com For example, visible-light-induced radical reactions involving acyl oxime esters have been used to construct complex molecular skeletons. mdpi.comresearchgate.net Exploring the application of such methods to this compound could lead to the discovery of entirely new reaction pathways and the synthesis of novel molecular architectures.
The development of new catalytic systems, including those based on earth-abundant metals or organocatalysts, is also a crucial aspect of this research direction. organic-chemistry.orgorganic-chemistry.org These catalysts can offer new modes of reactivity and selectivity, expanding the synthetic toolbox available for the modification of this compound. For instance, chiral scandium(III) complexes have been used to catalyze the enantioselective homologation of ketones with diazo esters to produce optically active β-keto esters. organic-chemistry.org
| Catalytic System | Transformation | Potential Application for this compound |
| Palladium Complexes | Aldol Condensation, Michael Addition nih.gov | α-Functionalization to create new C-C bonds. |
| Photoredox Catalysts | Radical C-C Bond Formation mdpi.com | Synthesis of complex derivatives under mild conditions. |
| Chiral Scandium(III) Complexes | Enantioselective Homologation organic-chemistry.org | Introduction of chirality at the α-position. |
| Organocatalysts (e.g., 4-DMAP) | Transesterification rsc.org | Selective modification of the ester group. |
Q & A
Q. What are the common synthetic routes for Ethyl (4-n-propylbenzoyl)acetate, and how are reaction conditions optimized?
this compound can be synthesized via Claisen condensation or esterification reactions. A typical method involves reacting 4-n-propylbenzoyl chloride with ethyl acetoacetate in the presence of a base like sodium hydride. Solvents such as toluene or tetrahydrofuran (THF) are used under reflux conditions (110°C). Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to ester) and stepwise addition of reagents to minimize side reactions. Post-reaction neutralization with acetic acid aids in product isolation .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- FTIR : Identifies carbonyl stretches (C=O) at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone), confirming functional groups .
- GC-MS : Determines molecular ion peaks (e.g., m/z 246 for the parent ion) and fragmentation patterns. Column parameters: DB-5MS (30 m × 0.25 mm), helium carrier gas, 70 eV ionization .
- NMR : ¹H NMR shows signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) .
Q. What solvents and recrystallization methods are suitable for purifying this compound?
this compound is purified via recrystallization using toluene or ethyl acetate/hexane mixtures (1:3 v/v). Slow cooling to -20°C enhances crystal formation. Solvent polarity (logP ~2.5) and boiling point (e.g., toluene: 110°C) are critical for efficient separation .
Q. What are the key physical properties relevant to handling this compound?
- Thermodynamics : Boiling point ~280°C (extrapolated), density ~1.12 g/cm³, and enthalpy of vaporization (ΔHvap ≈ 45 kJ/mol) .
- Stability : Hydrolyzes slowly in aqueous acidic/basic conditions; store under inert gas (N₂/Ar) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be minimized during synthesis?
Mechanistic studies using in situ IR or NMR reveal competing pathways, such as keto-enol tautomerization. Kinetic control via low-temperature reactions (-10°C) and catalytic bases (e.g., DMAP) suppresses side products like diesters. Computational modeling (DFT) optimizes transition-state energetics .
Q. What challenges arise in isolating this compound from complex matrices, and how are they resolved?
Co-elution with polar impurities in chromatography is addressed using orthogonal methods:
Q. How are data contradictions in spectroscopic results analyzed?
Discrepancies in NMR/IR peaks may arise from rotational isomers or solvent effects. For example, ester C=O stretches shift by ±10 cm⁻¹ in polar vs. nonpolar solvents. Cross-validation with high-resolution MS (HRMS) and X-ray crystallography resolves ambiguities .
Q. What mechanistic insights guide cyclization reactions involving this ester?
Electrochemical oxidative cyclization forms pyrrole derivatives. Cyclic voltammetry (CV) shows oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with radical intermediates. In silico simulations (e.g., Gaussian) model electron transfer pathways .
Q. How is purity evaluated using advanced chromatographic techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
